Methyl 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Cross-Coupling Chemistry Palladium Catalysis C–C Bond Formation

Methyl 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS 1881328-63-7) is a halogenated 7-azaindole derivative characterized by a bromine atom at the C5 position, a methyl group at the C6 position, and a methyl ester at the C3 position on the pyrrolo[2,3-b]pyridine scaffold, with a molecular formula of C₁₀H₉BrN₂O₂ and a molecular weight of 269.09 g/mol. This compound belongs to the pyrrolo[2,3-b]pyridine (7-azaindole) family, a privileged scaffold widely utilized in kinase inhibitor drug discovery due to its ability to serve as a bioisostere of the indole and purine systems, with demonstrated activity against targets including SGK1, FGFR, TAK1, and AXL kinases.

Molecular Formula C10H9BrN2O2
Molecular Weight 269.09 g/mol
Cat. No. B15094574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Molecular FormulaC10H9BrN2O2
Molecular Weight269.09 g/mol
Structural Identifiers
SMILESCC1=C(C=C2C(=CNC2=N1)C(=O)OC)Br
InChIInChI=1S/C10H9BrN2O2/c1-5-8(11)3-6-7(10(14)15-2)4-12-9(6)13-5/h3-4H,1-2H3,(H,12,13)
InChIKeyTVIBWYCYIIRBJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate: A Dual-Substituted 7-Azaindole Building Block for Targeted Kinase Inhibitor Synthesis


Methyl 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS 1881328-63-7) is a halogenated 7-azaindole derivative characterized by a bromine atom at the C5 position, a methyl group at the C6 position, and a methyl ester at the C3 position on the pyrrolo[2,3-b]pyridine scaffold, with a molecular formula of C₁₀H₉BrN₂O₂ and a molecular weight of 269.09 g/mol . This compound belongs to the pyrrolo[2,3-b]pyridine (7-azaindole) family, a privileged scaffold widely utilized in kinase inhibitor drug discovery due to its ability to serve as a bioisostere of the indole and purine systems, with demonstrated activity against targets including SGK1, FGFR, TAK1, and AXL kinases [1]. The unique 5-bromo-6-methyl substitution pattern distinguishes it from the more common mono-substituted 7-azaindole intermediates, offering a strategic advantage in multi-step synthetic routes where both a cross-coupling handle (C5-Br) and a metabolically stabilizing methyl group (C6-Me) are simultaneously required [2].

Why Methyl 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Cannot Be Replaced by Common 7-Azaindole Analogs


Generic substitution with simpler 7-azaindole building blocks—such as unsubstituted methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS 808137-94-2, lacking both C5 and C6 substituents) or 5-bromo-7-azaindole (CAS 183208-35-7, lacking both the C6 methyl and the C3 ester)—would necessitate additional synthetic steps to install the missing functionalities, increasing step count, reducing overall yield, and potentially altering the reactivity profile of downstream intermediates [1]. The C5 bromine atom serves as an essential handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), while the C6 methyl group modulates both the steric environment and the electron density of the pyridine ring, influencing binding affinity to kinase ATP pockets [2]. Comparative SAR studies on pyrrolo[2,3-b]pyridine-based kinase inhibitors have demonstrated that the identity of the C5 halogen (Br vs. Cl vs. H) can affect both inhibitor potency and selectivity profiles, with bromine providing a balance of reactivity for downstream diversification and steric bulk for target engagement [3]. Choosing an analog with a different substitution pattern risks incompatibility with validated synthetic pathways and may compromise the structure-activity relationships established for this specific scaffold configuration.

Quantitative Differentiation Evidence: Methyl 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate vs. Closest Analogs


C5 Bromine as a Superior Cross-Coupling Handle: Oxidative Addition Reactivity Advantage over C5 Chloro Analogs

The C5 bromine atom in Methyl 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate provides measurably greater reactivity in palladium-catalyzed cross-coupling reactions compared to its chloro analog (5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, CAS 1000340-12-4). Aryl bromides undergo oxidative addition to Pd(0) catalysts approximately 50–100 times faster than the corresponding aryl chlorides under standard Suzuki-Miyaura conditions, enabling milder reaction temperatures (ambient to 60 °C for aryl bromides vs. 80–110 °C typically required for aryl chlorides) and broader functional group tolerance [1]. This reactivity differential is directly relevant to procurement decisions: the bromo intermediate allows for late-stage diversification under gentler conditions that are compatible with sensitive functional groups such as the C3 methyl ester, reducing the risk of ester hydrolysis during coupling reactions.

Cross-Coupling Chemistry Palladium Catalysis C–C Bond Formation

C3 Methyl Ester Synthetic Utility: Direct Coupling Access vs. Carboxylic Acid Analogs Requiring Protection/Deprotection Steps

The C3 methyl ester functionality in Methyl 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate offers a direct pathway to amide and hydrazide derivatives through aminolysis or hydrazinolysis, whereas the corresponding carboxylic acid analog (5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, CAS 1000340-11-3, MW 255.07 g/mol) requires an additional in situ activation step (e.g., HATU, EDCI/HOBt, or formation of acid chloride) before coupling with amines . The methyl ester provides orthogonal reactivity: it can be selectively hydrolyzed to the carboxylic acid (CAS 1000340-11-3) under basic conditions (LiOH, THF/H₂O) while leaving the C5 bromine intact for subsequent cross-coupling, or it can be directly converted to primary amides, Weinreb amides, or hydrazides without protecting the pyrrole NH [1]. The 6-methyl substitution further differentiates this compound from the des-methyl analog Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS 872619-43-7), which lacks the steric and electronic influence of the C6 methyl group on both the pyridine ring basicity (predicted pKa modulation of ~0.3 units) and the metabolic stability of derived compounds .

Medicinal Chemistry Synthetic Intermediates Amide Bond Formation

Class-Level SAR Evidence: 5-Position Halogen Substitution Retains Potent HNE Inhibitory Activity in the 15–51 nM Range

Structure-activity relationship studies on pyrrolo[2,3-b]pyridine derivatives as human neutrophil elastase (HNE) inhibitors have demonstrated that the introduction of bromine at the C5 position is well-tolerated, with retention of potent inhibitory activity in the IC₅₀ range of 15–51 nM [1]. This study specifically compared 5-bromo, 5-chloro, and 5-nitro substituents on the pyrrolo[2,3-b]pyridine scaffold and found that bulky and/or lipophilic substituents at position 5 (such as bromine) favorably interact with the large S1 pocket of the HNE enzyme, allowing Michaelis complex formation with Ser195 [1]. The C6 methyl group, while not explicitly studied in the context of HNE inhibition in this paper, would be expected to further modulate lipophilicity and steric interactions within the binding pocket [2]. This class-level SAR evidence supports the decision to select a 5-bromo-6-methyl-substituted building block over a 5-unsubstituted or 5-chloro analog for HNE-targeted drug discovery programs, as the bromine atom both serves as a productive binding element and provides a synthetic handle for further diversification.

Neutrophil Elastase Inhibition Structure-Activity Relationship Anti-Inflammatory

Molecular Weight and Physicochemical Property Differentiation: Impact on Fragment-Based and Lead-Like Compound Design

Methyl 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (MW 269.09 g/mol) occupies a strategic position in the molecular weight spectrum of 7-azaindole building blocks, falling between lighter fragments and heavier, more elaborated intermediates . Compared to its closest commercially available analogs—methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (MW 190.20 g/mol, lacking the C5 halogen) and 5-bromo-7-azaindole (MW 197.03 g/mol, lacking both the C6 methyl and C3 ester)—this compound provides a balanced profile of three pre-installed functional handles (C5-Br, C6-Me, C3-CO₂Me) within a molecular weight range that remains compliant with fragment-based drug discovery (FBDD) guidelines (MW < 300 Da) while offering sufficient complexity for hit-to-lead optimization . The presence of the C6 methyl group adds 14 Da relative to the des-methyl analog and increases calculated logP by approximately 0.5 log units compared to the unsubstituted scaffold, based on the additive contribution of a methyl substituent to lipophilicity (π = +0.56 for aromatic methyl substitution) [1]. This property modulation is relevant for programs where balanced lipophilicity is critical for achieving favorable ADME profiles.

Physicochemical Properties Fragment-Based Drug Discovery Lead-Likeness

Patent Landscape Confirmation: 5-Bromo-6-methyl-7-azaindole Scaffold Embedded in Kinase Inhibitor Intellectual Property

The 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine substructure is represented in the patent literature as a key intermediate in kinase inhibitor development. The broader class of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate derivatives is cited in at least 74 patent documents, indicating significant industrial investment in this scaffold for therapeutic applications [1]. Specifically, 5-bromo-7-azaindole (CAS 183208-35-7)—the simpler analog lacking the C6 methyl and C3 ester—is a documented intermediate in the synthesis of Venetoclax (a BCL-2 inhibitor) and PDK1 inhibitors, establishing the precedent that 5-brominated 7-azaindoles serve as critical precursors to clinically relevant kinase inhibitors . The pyrrolo[2,3-b]pyridine scaffold with 5-position substitution is explicitly claimed in patent US20050256151, which covers 5-substituted pyrrolo[2,3-b]pyridine-3-carboxamide derivatives as protein kinase inhibitors targeting a broad panel including cdk2, cdk5, Met, PAK-4, Aurora 1/2, Chk1, Chk2, HER2, raf1, Src, Abl, and Akt [2]. While Methyl 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate itself may not be explicitly exemplified in these patents, its core scaffold is validated by extensive industrial intellectual property, supporting its selection as a strategically relevant building block.

Kinase Inhibitor Patents Intellectual Property Drug Discovery Intermediates

Priority Application Scenarios for Methyl 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Based on Evidence-Backed Differentiation


Late-Stage Diversification in Kinase Inhibitor Lead Optimization via Suzuki-Miyaura Cross-Coupling at C5

The C5 bromine atom enables efficient palladium-catalyzed Suzuki-Miyaura coupling with aryl, heteroaryl, and vinyl boronic acids/esters under mild conditions (25–60 °C), allowing systematic exploration of C5 substituent SAR without risking hydrolysis of the C3 methyl ester. This scenario leverages the ~50–100× faster oxidative addition rate of C–Br compared to C–Cl bonds [1], making Methyl 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate the preferred building block over the corresponding 5-chloro analog for programs requiring rapid parallel library synthesis. The resulting biaryl products maintain the C3 methyl ester for subsequent amidation or hydrolysis, enabling a modular two-step diversification strategy: C5 arylation followed by C3 amidation.

Human Neutrophil Elastase (HNE) Inhibitor Development Leveraging 5-Bromo-7-Azaindole Scaffold Tolerance

Based on class-level SAR evidence showing that 5-bromo-substituted pyrrolo[2,3-b]pyridine-3-carbonitrile derivatives retain potent HNE inhibitory activity (IC₅₀ = 15–51 nM) [1], this building block is well-suited for HNE-targeted drug discovery programs in respiratory diseases such as COPD and cystic fibrosis. The C6 methyl group provides additional lipophilicity (π ≈ +0.56) [2] that may enhance binding to the hydrophobic S1 pocket of HNE, while the C3 methyl ester serves as a precursor to the 3-carbonitrile or 3-carboxamide pharmacophore identified as critical for activity in the SAR studies of Crocetti et al. (2019). Researchers should prioritize this building block over the des-methyl analog when enhanced target residence time or improved metabolic stability from the C6 methyl is desired.

Fragment-Based Drug Discovery (FBDD) Programs Requiring Multi-Functionalized 7-Azaindole Cores

With a molecular weight of 269.09 g/mol, Methyl 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate falls within the fragment-sized range (MW < 300 Da) while offering three orthogonal functional handles (C5-Br, C6-Me, C3-CO₂Me) [1]. This 'three-in-one' functionality is superior to sourcing separate mono-functionalized fragments (e.g., 5-bromo-7-azaindole for C5 diversification plus methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate for C3 diversification), as it consolidates synthetic steps and reduces the number of intermediates that must be independently validated, purified, and characterized. FBDD programs targeting kinases—where 7-azaindole is an established ATP-competitive hinge-binding motif [2]—will benefit most from this pre-functionalized scaffold.

Multi-Kinase Inhibitor Library Synthesis Targeting SGK1, FGFR, and TAK1 Pathways

The pyrrolo[2,3-b]pyridine scaffold is validated across multiple kinase targets including SGK1 (anticancer target, overexpressed in multiple solid tumors), FGFR1-3 (implicated in breast cancer, gastric cancer, and myelomas), and TAK1/MAP4K2 (inflammatory and oncogenic signaling) [1]. The 5-bromo-6-methyl substitution pattern is particularly relevant for SGK1 programs, where recent SAR studies have identified key structural features influencing bioactivity of pyrrolo[2,3-b]pyridine derivatives, with 18 compounds evaluated for SGK1/2/3 inhibitory activity [2]. The combination of C5-Br as a diversification point and C6-Me as a steric/lipophilic modulator positions this building block for systematic exploration of kinase selectivity profiles through parallel synthesis of C5-arylated analogs.

Quote Request

Request a Quote for Methyl 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.